Synthesis and Validation Protocol for 1-Iminothiomorpholine 1-Oxide Hydrochloride
Synthesis and Validation Protocol for 1-Iminothiomorpholine 1-Oxide Hydrochloride
Introduction & Structural Rationale
Historically, sulfoximine chemistry was considered a niche discipline, but it has recently gained considerable recognition as a highly privileged structural motif in modern drug discovery[1]. Sulfoximines serve as bioisosteres for sulfones and amides, offering superior physicochemical properties, including enhanced aqueous solubility, lower lipophilicity, and unique hydrogen-bonding vectors[1]. These attributes have led to their incorporation into advanced clinical candidates, such as pan-CDK and WEE1 kinase inhibitors[1][2].
Within this chemical space, 1-Iminothiomorpholine 1-oxide hydrochloride serves as a critical cyclic building block. The substitution of the oxygen atom in a standard morpholine ring with a sulfoximine moiety increases the three-dimensionality of the scaffold and provides a metabolically stable, highly polar core for active pharmaceutical ingredients (APIs)[3].
Physicochemical Profiling
Understanding the fundamental properties of the target compound is essential for designing downstream purification and isolation workflows. The data below summarizes the key parameters of the isolated hydrochloride salt[3].
| Parameter | Value / Description |
| Chemical Name | 1-Iminothiomorpholine 1-oxide hydrochloride |
| CAS Number | 1633667-60-3 |
| Molecular Formula | C₄H₁₁ClN₂OS |
| Molecular Weight | 170.66 g/mol |
| Physical Form | Solid (typically white to off-white crystalline powder) |
| Storage Conditions | 2–8 °C, sealed storage, away from moisture and light |
| Key Functional Groups | Secondary amine (ring), Sulfoximine (S=N) |
Retrosynthetic Strategy & Mechanistic Causality
The synthesis of 1-iminothiomorpholine 1-oxide hydrochloride requires a highly chemoselective approach to avoid over-oxidation and unnecessary protection/deprotection steps. The target molecule can be retrosynthetically disconnected at the N-H and S=N bonds of the salt, leading back to the free base, which is formed via the direct imination of a sulfoxide precursor[3].
Retrosynthetic disconnection of 1-Iminothiomorpholine 1-oxide hydrochloride.
Causality of Reagent Selection
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Selective S-Oxidation : Hydrogen peroxide (H₂O₂) is utilized as a green, atom-economical oxidant. The causality behind running this at strictly controlled room temperature is to prevent the over-oxidation of the sulfur atom into a sulfone (thiomorpholine 1,1-dioxide), which is a common byproduct[3].
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Protecting-Group-Free Imination : Classical pathways require multiple steps, including the oxidation of sulfilimines or the use of protected nitrogen sources (e.g., Boc-NH₂)[3]. To maximize efficiency, this protocol utilizes bisacetoxyiodobenzene (PhI(OAc)₂) and ammonium carbamate (H₂NCO₂NH₂) . Ammonium carbamate acts as a stable, slow-release source of ammonia. PhI(OAc)₂ oxidizes this ammonia in situ to generate an electrophilic iodonitrene intermediate, which undergoes direct nucleophilic attack by the sulfoxide to yield the unprotected NH-sulfoximine[3].
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Selective Protonation : The molecule possesses two basic nitrogens. However, the sulfoximine nitrogen is exceptionally weakly basic (pKaH significantly lower than typical secondary amines)[3]. Therefore, the addition of exactly 1.05 equivalents of HCl ensures selective protonation of the secondary ring amine, yielding the monohydrochloride salt rather than a mixed dihydrochloride[3].
Step-by-Step Experimental Methodology
The following workflow outlines the self-validating synthetic system designed for high purity and yield.
Step-by-step synthetic workflow for 1-Iminothiomorpholine 1-oxide hydrochloride.
Phase 1: Selective Oxidation to Thiomorpholine 1-oxide
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Initiation : Dissolve thiomorpholine (1.0 equiv) in methanol (0.5 M concentration) and cool the reaction vessel to 0 °C using an ice bath.
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Oxidation : Add 30% aqueous H₂O₂ (1.1 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C to prevent thermal runaway and sulfone formation.
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Propagation : Remove the ice bath and stir the mixture at room temperature for 4 hours.
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Self-Validation Checkpoint : Spot the reaction mixture on a starch-iodide paper. If it turns blue-black (indicating unreacted peroxides), quench with saturated aqueous Na₂S₂O₃ until a negative test is achieved. Never concentrate peroxide-containing solutions.
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Isolation : Concentrate the solvent under reduced pressure and purify the crude residue via short-pad silica gel chromatography (DCM:MeOH) to isolate the sulfoxide intermediate.
Phase 2: Hypervalent Iodine-Mediated Imination
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Initiation : Suspend the isolated thiomorpholine 1-oxide (1.0 equiv) and ammonium carbamate (2.0 equiv) in anhydrous methanol (0.2 M) at room temperature[3].
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Nitrene Generation : Add PhI(OAc)₂ (1.5 equiv) portion-wise over 30 minutes. The reaction will become mildly exothermic. Maintain ambient temperature using a water bath.
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Propagation : Stir the mixture vigorously for 12 hours. The reaction proceeds through the iodonitrene intermediate[3].
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Self-Validation Checkpoint : Monitor conversion via LC-MS. Look for the disappearance of the sulfoxide mass (m/z 120 [M+H]⁺) and the appearance of the sulfoximine mass (m/z 135 [M+H]⁺).
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Workup : Concentrate the methanol in vacuo. Redissolve the residue in water and extract three times with ethyl acetate. Causality: The ethyl acetate layer removes the iodobenzene byproduct generated from the reduction of PhI(OAc)₂.
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Isolation : Lyophilize the aqueous layer to yield the free base, 1-iminothiomorpholine 1-oxide.
Phase 3: Hydrochloride Salt Formation
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Initiation : Dissolve the free base in a minimum volume of anhydrous ethanol and cool to 0 °C under a nitrogen atmosphere.
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Protonation : Slowly add 4M HCl in dioxane (1.05 equiv) dropwise. A white crystalline precipitate will begin to form[3].
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Maturation : Stir for an additional 1 hour at 0 °C to drive the crystallization equilibrium.
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Isolation : Filter the precipitate under vacuum, wash with cold diethyl ether to remove trace dioxane, and dry under high vacuum to afford the final product.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following self-validating analytical checks must be performed:
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¹H NMR (D₂O, 400 MHz) : The successful formation of the sulfoximine is confirmed by the downfield shift of the axial and equatorial protons adjacent to the sulfur atom, compared to the sulfoxide precursor. The absence of aromatic protons (7.2–7.8 ppm) validates the complete removal of the iodobenzene byproduct.
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Aqueous pH Validation : Dissolve 10 mg of the final salt in 1 mL of deionized water. The pH should register between 4.0 and 5.0. A pH < 3.0 indicates the presence of trapped, unreacted HCl gas or the formation of an undesired dihydrochloride species[3].
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Mass Spectrometry (ESI-MS) : The mass spectrum must show a dominant peak at m/z 135.0 [M-Cl]⁺, corresponding to the ionized free base.
